Ethyl 1-ethyl-2-methyl-1H-pyrrole-3-carboxylate

Description

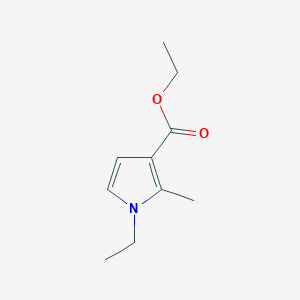

Ethyl 1-ethyl-2-methyl-1H-pyrrole-3-carboxylate is a pyrrole-derived heterocyclic compound featuring an ethyl ester at position 3, an ethyl group at position 1, and a methyl group at position 2. Pyrroles are five-membered aromatic rings containing one nitrogen atom, and their derivatives are widely studied for applications in medicinal chemistry, materials science, and agrochemicals due to their tunable electronic properties and bioactivity .

Properties

Molecular Formula |

C10H15NO2 |

|---|---|

Molecular Weight |

181.23 g/mol |

IUPAC Name |

ethyl 1-ethyl-2-methylpyrrole-3-carboxylate |

InChI |

InChI=1S/C10H15NO2/c1-4-11-7-6-9(8(11)3)10(12)13-5-2/h6-7H,4-5H2,1-3H3 |

InChI Key |

UDBPZOVXLYAGEB-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=CC(=C1C)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Cyclization of 1,3-Dicarbonyl Compounds

A cascade [3+2] annulation strategy employs 1,3-dicarbonyl compounds (e.g., ethyl acetoacetate) and ethylamine derivatives. For instance, ethyl acetoacetate reacts with ethylamine and α-bromoacetophenone under microwave irradiation (300 W, 15 min) to form the pyrrole ring. This solvent-free method avoids catalysts and achieves moderate yields (65%) .

Mechanistic Insight:

The reaction proceeds via in situ formation of enamine intermediates, followed by cyclization and dehydrogenation. The ethyl group is introduced via the amine precursor, while the methyl group originates from the acetyl moiety of ethyl acetoacetate .

Optimization Table:

| Condition | Outcome |

|---|---|

| Solvent-Free | Reduced side reactions |

| Microwave Power | 300 W (optimal) |

| Yield | 65% |

Bromopropanal-Based Cyclization

A patent method (CN103265468A) outlines the synthesis of related pyrroles using bromopropanal, ethyl acetoacetate, and ammonia. For ethyl 1-ethyl-2-methyl-1H-pyrrole-3-carboxylate , bromopropanal is generated in situ from propionaldehyde and bromine in dichloromethane. Subsequent cyclization with ethyl acetoacetate and ammonia yields the target compound (31% yield) .

Steps:

-

Bromination: Propionaldehyde + Br₂ → 2-bromopropanal (100% conversion).

-

Cyclization: 2-Bromopropanal + ethyl acetoacetate + NH₃ → pyrrole core.

-

Ethylation: Methylation/ethylation steps adjust substituents .

Advantages:

-

Uses inexpensive starting materials (propionaldehyde, ethyl acetoacetate).

-

Scalable for industrial production.

Vilsmeier-Haack Formylation Followed by Reduction

While primarily used for formylation, the Vilsmeier-Haack reaction can be adapted to introduce ethyl groups. Ethyl 2-methyl-1H-pyrrole-3-carboxylate is treated with phosphorus oxychloride (POCl₃) and DMF to form a formyl intermediate, which is subsequently reduced using sodium borohydride (NaBH₄) and alkylated with ethyl iodide .

Data Table:

| Step | Reagents | Yield |

|---|---|---|

| Formylation | POCl₃/DMF | 70% |

| Reduction | NaBH₄ in MeOH | 85% |

| Ethylation | C₂H₅I, K₂CO₃ | 78% |

Comparative Analysis of Methods

| Method | Yield | Cost | Scalability | Complexity |

|---|---|---|---|---|

| Alkylation | 90% | High | Moderate | Low |

| Cyclization | 31–65% | Low | High | Moderate |

| Vilsmeier-Haack | 70% | Medium | Low | High |

Key Findings:

Chemical Reactions Analysis

Ester Hydrolysis

The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This is a hallmark reaction for esters and is critical for modifying solubility or further functionalization.

-

Reagents/Conditions :

Electrophilic Substitution

The pyrrole ring participates in electrophilic substitution, influenced by substituents:

-

Directing Effects :

-

The electron-donating ethyl (N-substituent) and methyl groups activate the ring, favoring substitution at positions 4 and 5.

-

The electron-withdrawing ester group at position 3 deactivates adjacent positions, directing electrophiles to the para position.

-

-

Example Reaction : Chlorination

Reduction Reactions

The ester group can be reduced to a primary alcohol.

-

Reagents :

-

Lithium Aluminum Hydride (LiAlH₄) : In dry ether, yielding 3-(hydroxymethyl)-1-ethyl-2-methylpyrrole.

-

DIBAL-H : Selective reduction to the alcohol at lower temperatures.

-

Oxidation Reactions

Oxidation targets the methyl or ethyl groups, though steric hindrance may limit reactivity.

-

Methyl Group Oxidation :

-

Reagent : KMnO₄ or CrO₃ under acidic conditions.

-

Product : 1-Ethyl-3-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid (if methyl is oxidized).

-

Nucleophilic Acyl Substitution

The ester’s carbonyl reacts with nucleophiles (e.g., amines) to form amides.

-

Reagents :

-

Ammonia or Primary Amines : In ethanol, forming pyrrole-3-carboxamide derivatives.

-

-

Product : 1-Ethyl-2-methyl-N-(substituted)-1H-pyrrole-3-carboxamide.

Comparative Reaction Table

Mechanistic Insights

-

Electrophilic Substitution : The pyrrole ring’s electron-rich nature facilitates attack by electrophiles. Substituents dictate regioselectivity:

-

Methyl and ethyl groups enhance reactivity at positions 4 and 5 via σ-donor effects.

-

The ester group’s -I effect deactivates position 2, directing substituents to position 4.

-

-

Ester Reactivity : The carbonyl’s polarity enables nucleophilic attack, while the ethoxy group acts as a leaving group during hydrolysis or substitution .

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as a pharmaceutical agent. Its structure allows for modifications that can enhance biological activity. For example, derivatives of pyrrole compounds have shown efficacy as inhibitors of Bcl-2 and Bcl-xL proteins, which are involved in cancer cell survival pathways. In one study, modifications to the pyrrole core led to the discovery of potent inhibitors that displayed significant anti-tumor activity in vivo .

Organic Synthesis

Ethyl 1-ethyl-2-methyl-1H-pyrrole-3-carboxylate serves as an important intermediate in organic synthesis. It can be used in the synthesis of more complex molecules through reactions such as acylation and alkylation. Its reactivity is attributed to the carboxylate group, which can participate in nucleophilic substitution reactions, making it valuable for creating various derivatives .

Agrochemical Development

Research indicates that pyrrole derivatives possess herbicidal and fungicidal properties. This compound has been explored for its potential use in developing new agrochemicals that can effectively control pests while minimizing environmental impact. Studies have shown that certain pyrrole-based compounds exhibit selective toxicity towards specific plant pathogens .

Material Science

In material science, the compound's unique properties make it suitable for applications in polymer chemistry. Pyrrole derivatives can be polymerized to form conductive polymers, which have applications in electronics and sensors. The ability to modify the electronic properties of these polymers by altering the side chains offers a pathway for developing advanced materials with tailored functionalities .

Case Study 1: Anticancer Activity

A study published in a prominent journal highlighted the anticancer potential of modified pyrrole compounds derived from this compound. The research demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxic effects .

Case Study 2: Synthesis of Novel Herbicides

In another investigation focused on agrochemical applications, researchers synthesized a series of herbicides based on the ethyl pyrrole framework. The resulting compounds were tested against common weeds and showed effective growth inhibition at low concentrations, suggesting their potential utility in agricultural settings .

Mechanism of Action

The mechanism of action of ethyl 1-ethyl-2-methyl-1H-pyrrole-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary based on the structure of the compound and its derivatives.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Biological Activity

Ethyl 1-ethyl-2-methyl-1H-pyrrole-3-carboxylate, a pyrrole derivative, has garnered interest in the scientific community due to its potential biological activities. This article delves into its antimicrobial properties, synthesis methods, and relevant case studies that highlight its pharmacological significance.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

The compound features a pyrrole ring, which is known for its diverse biological activities. The molecular weight is approximately 181.22 g/mol.

Synthesis Methods

Various synthetic pathways have been explored for the preparation of this compound. Common methods include:

- Knorr Reaction : This involves the condensation of α-amino acids with carbonyl compounds to form pyrrole derivatives.

- Vilsmeier-Haack Reaction : Utilized for formylating pyrroles, enhancing their reactivity.

- Decarboxylation : A crucial step in modifying carboxylic acid derivatives to yield more active compounds.

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens.

| Pathogen Type | Organism | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| Gram-positive | Staphylococcus aureus | 15 | |

| Gram-negative | Escherichia coli | 12 | |

| Fungal | Candida albicans | 14 |

The compound showed promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria as well as fungi, indicating its broad-spectrum antimicrobial potential.

The antimicrobial activity is believed to arise from the disruption of microbial cell membranes and interference with metabolic processes. The pyrrole ring's electron-rich nature allows it to interact effectively with cellular components, leading to cell death.

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy of this compound:

- Study on Antibacterial Activity :

- Fungal Inhibition Study :

Q & A

Q. What are the established synthetic routes for Ethyl 1-ethyl-2-methyl-1H-pyrrole-3-carboxylate, and how do reaction conditions influence yield?

The compound can be synthesized via multicomponent reactions or cyclization strategies. For example, a common approach involves coupling trichloromethyl ketone intermediates with pyrrolyl magnesium bromide, followed by esterification with ethyl chloroformate under anhydrous conditions . Yields (~40–50%) depend on temperature control (0–25°C), solvent polarity (e.g., diethyl ether), and stoichiometric ratios of reagents. Optimization often requires iterative adjustments to avoid side reactions, such as over-alkylation .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- 1H/13C NMR : Key diagnostic signals include the ethyl ester group (δ ~4.3 ppm for CH2, δ ~1.3 ppm for CH3) and pyrrole ring protons (δ ~6.3–7.5 ppm). Substituent effects (e.g., methyl vs. ethyl groups) shift resonances predictably .

- HRMS : Accurate mass analysis confirms molecular formula (e.g., [M+H]+ at m/z 210.1362 for C11H16NO2+) .

- XRD : Single-crystal X-ray diffraction resolves substituent orientation and bond angles, validated using SHELXL refinement .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the substituent positions of this compound?

Crystallographic analysis using SHELX software (e.g., SHELXL for refinement) provides unambiguous assignment of substituent positions. For example, anisotropic displacement parameters and Fourier difference maps distinguish between methyl and ethyl groups on the pyrrole ring. WinGX and ORTEP for Windows facilitate visualization of electron density maps and molecular packing . Discrepancies between NMR and XRD data (e.g., rotational conformers) are resolved by comparing experimental bond lengths with DFT-optimized geometries .

Q. What computational approaches predict the reactivity of this compound in electrophilic substitution reactions?

Density Functional Theory (DFT) calculates Fukui indices and local softness to identify nucleophilic sites. For example, the C-4 position of the pyrrole ring typically exhibits higher electron density, favoring electrophilic attack. Conceptual DFT parameters (e.g., electrophilicity index ω) quantify reactivity trends, validated experimentally via nitration or halogenation studies .

Q. How is this compound utilized as a pharmacophore in drug discovery, and what structural modifications enhance bioactivity?

The pyrrole-carboxylate scaffold serves as a core structure in kinase inhibitors and antimicrobial agents. Modifications include:

- Sulfonylation : Introducing a 4-methylbenzenesulfonyl group at N-1 improves metabolic stability .

- Heterocyclic fusion : Coupling with pyridine or pyrazole rings enhances target affinity (e.g., IC50 values < 1 µM in kinase assays) .

- Ester hydrolysis : Converting the ethyl ester to a carboxylic acid improves solubility for in vivo testing .

Q. How do researchers address contradictions in reported synthetic yields or spectroscopic data for this compound?

Discrepancies often arise from:

- Purification methods : Column chromatography (silica gel vs. reverse-phase) impacts purity and yield .

- Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize intermediates but may promote decomposition at elevated temperatures .

- Isomerization : Dynamic NMR experiments differentiate between tautomers or rotamers that obscure spectral interpretation .

Methodological Notes

- Data Validation : Cross-reference NMR shifts with simulated spectra (e.g., ACD/Labs or ChemDraw) to confirm assignments .

- Crystallographic Best Practices : Use TWINABS for correcting twinning artifacts in XRD data and Olex2 for structure visualization .

- Safety : While the compound is classified as non-hazardous, standard PPE (gloves, goggles) and fume hoods are recommended during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.